Physicochemical properties of N1-(Fluoromethyl)propane-1,3-diamine
Physicochemical properties of N1-(Fluoromethyl)propane-1,3-diamine
An In-Depth Technical Guide to the Physicochemical Properties of N1-(Fluoromethyl)propane-1,3-diamine
Authored by: A Senior Application Scientist
Abstract
N1-(Fluoromethyl)propane-1,3-diamine is an aliphatic diamine of significant interest in modern drug discovery. The strategic incorporation of a fluoromethyl group is anticipated to modulate key physicochemical properties, offering a nuanced approach to optimizing pharmacokinetics and pharmacodynamics. This guide provides a comprehensive technical overview of the core physicochemical properties of N1-(Fluoromethyl)propane-1,3-diamine, detailing the theoretical basis and practical experimental protocols for their determination. It is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the unique characteristics of this compound in their work. We will delve into its structural and spectroscopic characterization, solubility, lipophilicity (LogP), and ionization constant (pKa), and conclude with an analysis of its drug-likeness based on established principles such as Lipinski's Rule of Five.
Introduction: The Rationale for Fluorination in Drug Design
The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, modulate basicity, and improve membrane permeability.[1] For N1-(Fluoromethyl)propane-1,3-diamine, the electron-withdrawing nature of the fluoromethyl group is expected to significantly influence the basicity of the adjacent nitrogen atom, a critical factor in its interaction with biological targets and its overall pharmacokinetic profile.[2] This guide will systematically explore these properties, providing both predicted values and the rigorous experimental methodologies required for their empirical validation.
Molecular Structure and Spectroscopic Characterization
A foundational understanding of a compound's physicochemical properties begins with its structural and spectroscopic identity.
Chemical Structure
IUPAC Name: N1-(Fluoromethyl)propane-1,3-diamine
Chemical Formula: C₄H₁₁FN₂
The structure consists of a propane-1,3-diamine backbone with a fluoromethyl group attached to one of the terminal nitrogen atoms.
Predicted Physicochemical Properties
| Property | Predicted Value | Significance in Drug Development |
| Molecular Weight | 106.14 g/mol | Influences absorption and distribution; generally, lower molecular weight is favored for oral bioavailability.[3][4] |
| Hydrogen Bond Donors | 3 | Affects solubility and membrane permeability.[3][5] |
| Hydrogen Bond Acceptors | 2 | Influences solubility and binding to biological targets.[3][5] |
| Topological Polar Surface Area (tPSA) | 38.1 Ų | Correlates with drug transport properties, including intestinal absorption and blood-brain barrier penetration. |
Spectroscopic Analysis: Confirming Identity and Purity
Spectroscopic methods are indispensable for confirming the chemical structure and assessing the purity of a synthesized compound.
NMR spectroscopy provides detailed information about the chemical environment of each atom in a molecule.
-
¹H NMR: Will show characteristic signals for the protons on the fluoromethyl group, the propyl chain, and the amine groups. The coupling between the fluorine and adjacent protons (²J-H,F coupling) will be a key diagnostic feature.
-
¹³C NMR: Will reveal the number of unique carbon environments. The carbon of the fluoromethyl group will exhibit a large one-bond coupling to fluorine (¹J-C,F).
-
¹⁹F NMR: Will show a signal for the fluorine atom, with its chemical shift and coupling to adjacent protons providing further structural confirmation.
Experimental Protocol: NMR Analysis [6]
-
Sample Preparation: Accurately weigh 5-10 mg of N1-(Fluoromethyl)propane-1,3-diamine and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in an NMR tube.[6]
-
Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Analysis: Process the spectra to determine chemical shifts (δ), coupling constants (J), and integration values to confirm the structure.
Mass spectrometry is used to determine the molecular weight of the compound and can provide structural information through fragmentation patterns.[7]
-
High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, which can be used to confirm the elemental formula of the compound.[7]
Experimental Protocol: High-Resolution Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Ionization: Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI).
-
Data Acquisition: Acquire the mass spectrum in high-resolution mode.
-
Analysis: Determine the accurate mass of the molecular ion ([M+H]⁺) and compare it to the theoretical mass for C₄H₁₂FN₂⁺.
IR spectroscopy is used to identify the functional groups present in a molecule.[8][9]
-
Key Absorptions:
-
N-H Stretch: Primary and secondary amines show characteristic stretching vibrations in the region of 3300-3500 cm⁻¹. A primary amine (-NH₂) will typically show two bands, while a secondary amine (-NH-) will show one.[8][9]
-
C-N Stretch: Aliphatic amines exhibit C-N stretching bands in the 1020-1250 cm⁻¹ region.[8]
-
N-H Bend: Primary amines show an N-H bending (scissoring) vibration around 1580-1650 cm⁻¹.[8]
-
Core Physicochemical Properties and Their Determination
The physicochemical properties of a drug candidate are critical determinants of its pharmacokinetic behavior, including its absorption, distribution, metabolism, and excretion (ADME).[10]
Melting and Boiling Points
These physical properties are indicators of the purity of a compound and the strength of its intermolecular forces.
Experimental Protocol: Melting Point Determination (for solid form/salts) [11][12][13][14][15]
-
Sample Preparation: Finely crush a small amount of the solid sample.[11]
-
Loading: Pack 2-3 mm of the powdered sample into a capillary tube.[11][14]
-
Measurement: Place the capillary tube in a melting point apparatus. Heat rapidly to about 20°C below the expected melting point, then slow the heating rate to approximately 1-2°C per minute.[14]
-
Recording: Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample.[14]
Experimental Protocol: Boiling Point Determination [16][17]
-
Apparatus Setup: Use a Thiele tube or a micro-distillation apparatus. For the Thiele tube method, place a small amount of the liquid in a small test tube with an inverted capillary tube.[16]
-
Heating: Gently heat the apparatus.[16]
-
Observation: A stream of bubbles will emerge from the capillary tube as the liquid approaches its boiling point. The boiling point is the temperature at which the liquid re-enters the capillary tube upon cooling.[16]
-
Recording: Record the temperature and the atmospheric pressure.
Solubility
Solubility, particularly aqueous solubility, is a crucial factor for drug absorption and formulation.[18][19]
Experimental Protocol: Kinetic and Thermodynamic Solubility Assessment [19][20][21]
-
Kinetic Solubility: This high-throughput method is often used in early drug discovery.[19][20]
-
Thermodynamic Solubility (Shake-Flask Method): This is considered the "gold standard" for solubility measurement.[18][20]
-
An excess amount of the solid compound is added to a specific volume of the aqueous buffer in a sealed vial.
-
The mixture is agitated (e.g., on a shaker) at a constant temperature for a sufficient time (e.g., 24-48 hours) to reach equilibrium.[21]
-
The suspension is then filtered to remove the undissolved solid.
-
The concentration of the dissolved compound in the filtrate is determined using a suitable analytical method, such as HPLC-UV or LC-MS.
-
Lipophilicity: The Octanol-Water Partition Coefficient (LogP)
Lipophilicity is a key determinant of a drug's ability to cross cell membranes, its distribution in the body, and its binding to plasma proteins.[22] It is commonly expressed as the logarithm of the partition coefficient (LogP) between octanol and water.[22][23]
Experimental Protocol: Shake-Flask Method for LogP Determination [24][25][26][27]
-
Phase Preparation: Pre-saturate n-octanol with water and water (or a suitable buffer) with n-octanol.
-
Partitioning: Dissolve a known amount of N1-(Fluoromethyl)propane-1,3-diamine in one of the phases. Add a known volume of the other phase and shake the mixture vigorously for a set period to allow for partitioning between the two phases.
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the octanol and aqueous layers.
-
Quantification: Determine the concentration of the compound in each phase using an appropriate analytical technique (e.g., HPLC-UV, LC-MS).
-
Calculation: Calculate the LogP value using the formula: LogP = log₁₀([Concentration in Octanol] / [Concentration in Aqueous Phase]).
Ionization Constant (pKa)
The pKa value indicates the strength of an acid or base and determines the extent of ionization of a drug at a given pH.[10][28] This is critical for understanding a drug's behavior in different physiological compartments, such as the stomach (acidic) and the intestines (more basic).[29][30] For a diamine like N1-(Fluoromethyl)propane-1,3-diamine, there will be two pKa values corresponding to the two nitrogen atoms. The fluoromethyl group is expected to lower the pKa of the adjacent nitrogen due to its electron-withdrawing inductive effect.[1][2][31][32][33]
Experimental Protocol: Potentiometric Titration for pKa Determination
-
Solution Preparation: Prepare a solution of the compound of known concentration in water or a water/co-solvent mixture.
-
Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) while monitoring the pH with a calibrated pH meter.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa values can be determined from the inflection points of the titration curve. For a diamine, two inflection points corresponding to the two pKa values are expected.
Relevance in Drug Development: A "Drug-Likeness" Assessment
The physicochemical properties discussed above are integral to assessing the "drug-likeness" of a compound, often guided by frameworks like Lipinski's Rule of Five.[3][4][5][34]
Lipinski's Rule of Five
This rule of thumb provides a set of guidelines for evaluating the potential for oral bioavailability of a drug candidate.[3][4][5][34] An orally active drug generally has:
Based on the predicted properties of N1-(Fluoromethyl)propane-1,3-diamine, it is expected to be fully compliant with Lipinski's Rule of Five, suggesting a favorable profile for oral absorption.
Visualizations
Experimental Workflow for Physicochemical Characterization
Caption: Workflow for the physicochemical characterization of N1-(Fluoromethyl)propane-1,3-diamine.
Relationship between pH, pKa, and Ionization
Caption: Influence of pH and pKa on the ionization state of a basic compound.
Conclusion
N1-(Fluoromethyl)propane-1,3-diamine represents a promising scaffold for drug discovery, with its fluoromethyl group offering a strategic tool for fine-tuning its physicochemical properties. A thorough understanding and empirical determination of its molecular characteristics, solubility, lipophilicity, and basicity are paramount for predicting its pharmacokinetic behavior and optimizing its potential as a therapeutic agent. The experimental protocols and theoretical frameworks outlined in this guide provide a robust foundation for researchers to unlock the full potential of this and similar fluorinated diamines in their drug development endeavors.
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